Compound Description: PF-04991532 is a potent and hepatoselective glucokinase activator . It demonstrates a greater than 50-fold liver-to-pancreas tissue distribution ratio in both rodent and non-rodent species, indicating preferential activity in the liver compared to the pancreas . This selectivity is desirable to mitigate the risk of hypoglycemia, a common side effect associated with systemically acting glucokinase activators . PF-04991532's design incorporates structural features that limit passive permeability and promote active liver uptake via organic anion transporting polypeptides (OATPs), contributing to its hepatoselectivity . Preclinical studies in diabetic animals have shown that PF-04991532 effectively lowers both fasting and postprandial glucose levels without inducing hypoglycemia . These promising preclinical findings led to its selection as a clinical development candidate for the treatment of type 2 diabetes . Further research investigated the metabolism and excretion of PF-04991532 in humans, confirming its moderate metabolic elimination . Notably, a major metabolic pathway identified involved CYP3A4-mediated oxidation on the cyclopentyl ring, leading to the formation of monohydroxylated isomers (M2a-d) . Interestingly, these specific metabolites were not detected systemically in preclinical species (rats and dogs) but were present in the circulation of cynomolgus monkeys . This observation suggests that monkeys may serve as a suitable non-rodent model for evaluating the potential toxicity of PF-04991532 and its metabolites .
Compound Description: KR-69232 is a novel diacylglycerol acyltransferase-1 (DGAT-1) inhibitor . DGAT-1 plays a crucial role in triglyceride synthesis, and inhibiting this enzyme has emerged as a promising therapeutic strategy for addressing metabolic disorders characterized by elevated triglycerides, such as obesity, insulin resistance, and type 2 diabetes . Preclinical pharmacokinetic studies in rats revealed that KR-69232 exhibits limited intestinal absorption, potentially due to its low permeability . Furthermore, it displays high binding affinity to plasma proteins in both rats and humans, exceeding 99.8% . Intravenous administration of KR-69232 in rats resulted in nonlinear kinetics at higher doses, suggesting saturable elimination processes . Oral administration, on the other hand, demonstrated low bioavailability (below 10%) and slow absorption , further supporting its limited systemic exposure.
References
[1] Clark, S. G., et al. (2010). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 53(6), 2355–2365.
[3] Zhao, S. X., et al. (2010). Metabolism and excretion of (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532), a hepatoselective glucokinase activator, in humans: confirmation of the MIST potential noted in first-in-Human metabolite scouting studies. Drug Metabolism and Disposition, 38(8), 1258–1265.
[10] Kim, D.-H., et al. (2010). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Xenobiotica, 40(12), 853–862.
[13] Kim, D.-H., et al. (2010). Determination of a novel diacylglycerol acyltransferase 1 inhibitor, 2-[4-(4-{5-[2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido]-1H-benzo[d]imidazol-2-yl} phenyl) cyclohexyl] acetic acid (KR-69232) in rat plasma using liquid chromatography-tandem mass spectrometry and its application to a pharma. Biomedical Chromatography, 24(11), 1251–1256.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.